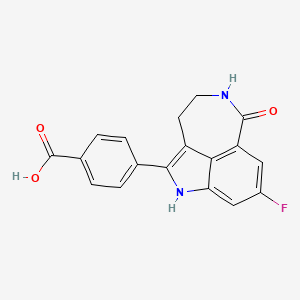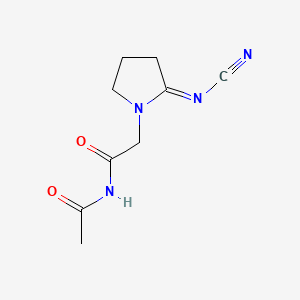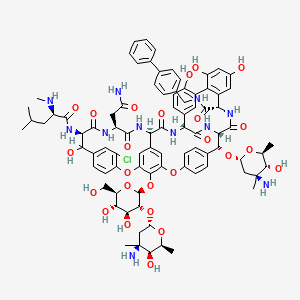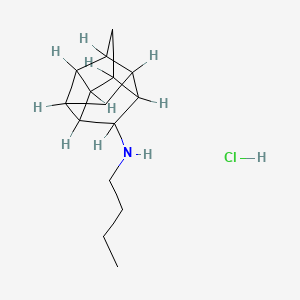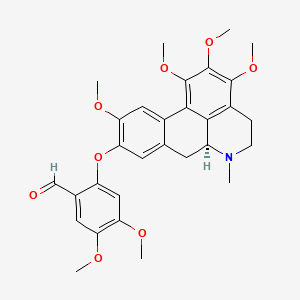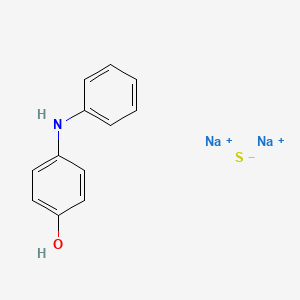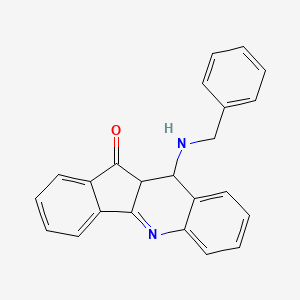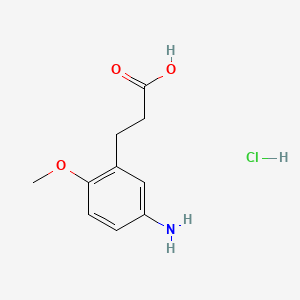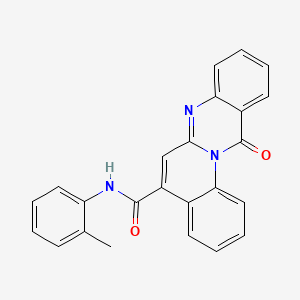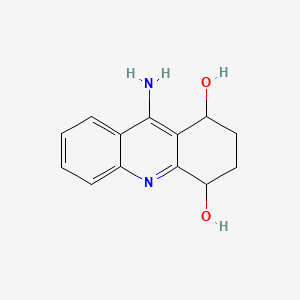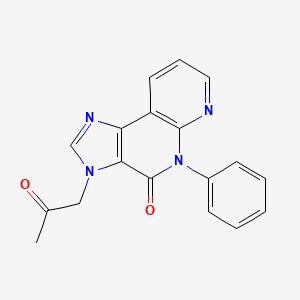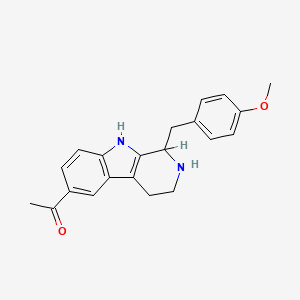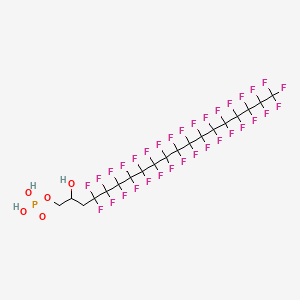
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate is a highly fluorinated organic compound It is characterized by its extensive fluorination, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate typically involves the following steps:
Fluorination: The starting material, a long-chain hydrocarbon, undergoes a series of fluorination reactions to introduce fluorine atoms at specific positions. This is often achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation to introduce the hydroxyl group (-OH) at the desired position. This can be accomplished using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phosphorylation: Finally, the hydroxylated intermediate is reacted with phosphoric acid (H3PO4) or a phosphorylating agent such as phosphorus oxychloride (POCl3) to form the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Advanced techniques such as microreactor technology and automated synthesis platforms can be employed to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form a fully saturated fluorinated alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Formation of fluorinated alcohols
Substitution: Formation of substituted fluorinated compounds
Wissenschaftliche Forschungsanwendungen
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique properties such as hydrophobicity, oleophobicity, and chemical resistance.
Chemistry: Employed as a reagent or intermediate in organic synthesis and fluorine chemistry.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate involves its interaction with molecular targets and pathways. The extensive fluorination of the compound imparts unique properties such as high electronegativity and chemical stability, which influence its interactions with biological molecules and cellular pathways. The hydroxyl and phosphate groups play a crucial role in its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Tritriacontafluoro-2-hydroxynonadecyl dihydrogen phosphate is unique due to its extensive fluorination and the presence of both hydroxyl and phosphate groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
94200-44-9 |
|---|---|
Molekularformel |
C19H8F33O5P |
Molekulargewicht |
974.2 g/mol |
IUPAC-Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tritriacontafluoro-2-hydroxynonadecyl) dihydrogen phosphate |
InChI |
InChI=1S/C19H8F33O5P/c20-4(21,1-3(53)2-57-58(54,55)56)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)18(48,49)19(50,51)52/h3,53H,1-2H2,(H2,54,55,56) |
InChI-Schlüssel |
AGKXMXVIKUJGIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


